molecular formula C6H11BrO2Zn B13397139 bromozinc(1+);ethyl butanoate

bromozinc(1+);ethyl butanoate

Cat. No.: B13397139
M. Wt: 260.4 g/mol
InChI Key: XPARCVGSTPKNNR-UHFFFAOYSA-M
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Description

Bromozinc(1+);ethyl butanoate is a compound that combines the properties of both bromozinc and ethyl butanoate. Bromozinc compounds are known for their reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds. Ethyl butanoate, on the other hand, is an ester commonly used for its pleasant fruity aroma and is found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bromozinc(1+);ethyl butanoate typically involves the reaction of ethyl bromoacetate with zinc powder. The zinc powder is activated using chlorotrimethylsilane, and the reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually performed in a solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The activation of zinc and the use of inert atmospheres are critical steps in the industrial process to prevent contamination and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);ethyl butanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromozinc moiety can act as a nucleophile, attacking electrophilic centers in other molecules.

    Oxidation and Reduction: The compound can participate in redox reactions, where the zinc center can be oxidized or reduced depending on the reaction conditions.

    Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds, such as in the formation of esters or other organic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.

    Oxidation and Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are used for reduction, while oxidizing agents like hydrogen peroxide can be used for oxidation.

    Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide can produce a new ester, while coupling reactions can form complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Bromozinc(1+);ethyl butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bromozinc(1+);ethyl butanoate involves the interaction of the bromozinc moiety with electrophilic centers in other molecules. The zinc center acts as a nucleophile, attacking electrophilic carbon atoms and forming new bonds. This reactivity is facilitated by the presence of the bromine atom, which stabilizes the zinc center and enhances its nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromozinc(1+);ethyl butanoate is unique due to the presence of the bromozinc moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Properties

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.4 g/mol

IUPAC Name

bromozinc(1+);ethyl butanoate

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

XPARCVGSTPKNNR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+]Br

Origin of Product

United States

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